2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane

Protecting group strategy Steric effects Hydrolysis kinetics

Struggling with protecting group incompatibility in multi-step synthesis? This 1,3-dioxepane ketal is a superior solution, providing selective deprotection orthogonality that 1,3-dioxolane or phenyl analogs cannot. Key evidence-based advantages: - Selective Cleavage: The seven-membered ring enables mild acid hydrolysis while 1,3-dioxolane-protected carbonyls elsewhere in the same molecule remain intact, enabling differential deprotection strategies. - Enhanced Purification: Its XLogP3-AA of 3.5 provides a 1.2-1.5 log unit increase over phenyl-based ketals, facilitating preparative HPLC separation of the protected intermediate from more polar byproducts. - Minimal Membrane Interference: A low TPSA of 18.5 Ų avoids adding significant polar surface area, preserving cellular permeability in biological assays when the protecting group is carried through multiple steps.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 918525-11-8
Cat. No. B12606438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane
CAS918525-11-8
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC1(OCCCCO1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H18O2/c1-16(17-11-4-5-12-18-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,4-5,11-12H2,1H3
InChIKeyWYDLGSXLKUUKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane Overview


2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane (CAS 918525-11-8) is a cyclic ketal belonging to the 1,3-dioxepane class, with molecular formula C16H18O2 and a molecular weight of 242.31 g/mol. [1] It is synthesized via acid-catalyzed condensation of 1-(naphthalen-1-yl)ethan-1-one (1′-acetonaphthone, methyl 1-naphthyl ketone) with butane-1,4-diol, forming the seven-membered dioxepane ring. The compound is primarily employed as a protecting group for the carbonyl function of methyl 1-naphthyl ketone, and it also serves as a synthetic intermediate in organic and medicinal chemistry research programs. Its computed physicochemical properties include an XLogP3-AA of 3.5 and a topological polar surface area of 18.5 Ų. [1]

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane vs. Generic Cyclic Acetals


Cyclic acetals and ketals within the 1,3-dioxane, 1,3-dioxolane, and 1,3-dioxepane families are not functionally interchangeable, owing to ring-size-dependent differences in hydrolytic stability, steric shielding of the protected carbonyl, and conformational preferences. [1] Furthermore, the identity of the exocyclic substituent at the acetal carbon (in this case, methyl and naphthalen-1-yl) dictates the equilibrium constant for ketal formation, the rate of acid-catalyzed deprotection, and the overall lipophilicity of the protected intermediate. [2] Substituting 2-methyl-2-(naphthalen-1-yl)-1,3-dioxepane with a generic phenyl analog, a 2-naphthyl regioisomer, or a five-membered dioxolane version without re-optimizing reaction conditions can lead to premature deprotection, altered solubility profiles in biphasic systems, or unexpected reactivity in downstream transformations. [1] The quantitative evidence below systematically delineates these differentiation dimensions.

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane: Evidence vs. Analog Compounds


1-Naphthyl vs. 2-Naphthyl: Steric Impact on Hydrolysis

The 1-naphthyl substituent introduces a peri-interaction between the C8 hydrogen of the naphthalene ring and the adjacent methyl group on the dioxepane ring, a steric compression absent in the 2-naphthyl isomer (CAS 918525-10-7). This peri-strain is predicted to increase the ground-state energy of the ketal, thereby modestly accelerating acid-catalyzed hydrolysis relative to the 2-naphthyl isomer. While direct experimental hydrolysis rate constants for this specific compound pair were not identified in the public literature, the effect is class-level inference grounded in documented differential reactivity of 1-naphthyl versus 2-naphthyl carbonyl derivatives, where 1-naphthyl ketones consistently exhibit altered electrophilicity due to peri-strain. [1]

Protecting group strategy Steric effects Hydrolysis kinetics Regioselectivity

Naphthyl Substitution Effect on LogP

The computed partition coefficient (XLogP3-AA) for 2-methyl-2-(naphthalen-1-yl)-1,3-dioxepane is 3.5, which is approximately 1.2 log units higher than the phenyl analog 2-methyl-2-phenyl-1,3-dioxepane (XLogP3 estimated ~2.3) due to the additional aromatic ring. The 1-naphthyl and 2-naphthyl isomers share identical computed LogP and PSA values (LogP 3.83950 by ChemSrc method; PSA 18.46 Ų), indicating that regioisomerism does not affect global lipophilicity. [1][2]

Lipophilicity LogP QSAR Physicochemical property prediction

Selective Hydrolysis: 1,3-Dioxepane vs. 1,3-Dioxolane

According to the Science of Synthesis reference work, under carefully controlled acidic conditions, a 1,3-dioxepane can be selectively hydrolyzed in the presence of a 1,3-dioxolane. [1] This demonstrates that the seven-membered dioxepane ring is more susceptible to acid-catalyzed ring-opening than the five-membered dioxolane ring. Therefore, 2-methyl-2-(naphthalen-1-yl)-1,3-dioxepane will undergo deprotection under milder or shorter acid exposure conditions compared to its dioxolane analog, 2-methyl-2-(naphthalen-1-yl)-1,3-dioxolane (CAS 760211-67-4). [1]

Protecting group orthogonality Hydrolysis selectivity Ring strain 1,3-Dioxepane

Low TPSA: Advantage for Membrane Permeability

The topological polar surface area (TPSA) of 2-methyl-2-(naphthalen-1-yl)-1,3-dioxepane is computed as 18.5 Ų. [1] This value is identical for the 2-naphthyl regioisomer (CAS 918525-10-7) [2] but is substantially lower than that of common cyclic ketal protecting groups bearing additional heteroatoms (e.g., a dioxepane with a hydroxyl or amine substituent). For comparison, a 1,3-dioxepane derivative bearing an additional hydroxyl group would have a TPSA of approximately 38–40 Ų. The low TPSA of 18.5 Ų places this compound in a property space associated with high predicted passive membrane permeability (typically TPSA < 60 Ų is favorable for blood-brain barrier penetration; TPSA < 140 Ų for oral absorption). [3]

TPSA ADME Permeability Drug-likeness

Required Ketone Precursor: 1′-Acetonaphthone

The synthesis of 2-methyl-2-(naphthalen-1-yl)-1,3-dioxepane is specifically achieved via acid-catalyzed reaction of 1-(naphthalen-1-yl)ethan-1-one (1′-acetonaphthone, CAS 941-98-0) with butane-1,4-diol to form the seven-membered dioxepane ring. The analogous 2-naphthyl isomer (CAS 918525-10-7) requires 2′-acetonaphthone (methyl 2-naphthyl ketone, CAS 93-08-3) as its ketone precursor. These two ketone precursors differ in their commercial availability, pricing, and physicochemical properties: 1′-acetonaphthone is a solid (mp 53–55 °C) with moderate water solubility, while 2′-acetonaphthone (also known as methyl β-naphthyl ketone) is primarily used in the fragrance industry with a distinct orange-blossom odor profile. [1]

Synthesis Ketal formation 1′-Acetonaphthone Procurement

2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane: Key Application Scenarios


Orthogonal Carbonyl Protection Strategy

In synthetic sequences requiring the simultaneous protection of two carbonyl groups with differential deprotection timing, 2-methyl-2-(naphthalen-1-yl)-1,3-dioxepane provides the more labile dioxepane protecting group that can be selectively cleaved under mild acid conditions while a 1,3-dioxolane-protected carbonyl elsewhere in the molecule remains intact. [1] This orthogonality, based on ring-size-governed hydrolysis selectivity, is directly supported by experimental precedent from the Science of Synthesis compilation and is not achievable if both carbonyls are protected as dioxolanes. [1]

High-Permeability Protecting Group

The low TPSA of 18.5 Ų makes this compound a favorable protecting group choice for intermediates destined for cellular permeability assays, as it introduces minimal additional polar surface area that could otherwise suppress passive membrane diffusion. [2][3] This is particularly relevant when the protected ketone is carried through multiple synthetic steps before deprotection and biological evaluation.

Lipophilicity-Driven Separation

The LogP of 3.5 (XLogP3-AA) provides a 1.2–1.5 log unit increase over phenyl-based analogs. [2][4] This property can be exploited in preparative HPLC method development, where the enhanced retention of the naphthyl ketal relative to phenyl-containing synthetic intermediates or byproducts facilitates purification by exploiting the larger polarity difference between the protected and deprotected forms.

1-Naphthyl vs. 2-Naphthyl Binding in SAR

When this compound is employed as a synthetic intermediate in bioactive molecule discovery, the 1-naphthyl substitution pattern provides a distinct spatial orientation of the aromatic system compared to the 2-naphthyl isomer (CAS 918525-10-7). [5] The peri-interaction between the C8 hydrogen of the naphthalene ring and the adjacent methyl group creates a conformational bias that may translate into differential target binding when the protected (or deprotected) form interacts with biological targets, making compound selection critical for SAR consistency.

Quote Request

Request a Quote for 2-Methyl-2-(naphthalen-1-yl)-1,3-dioxepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.